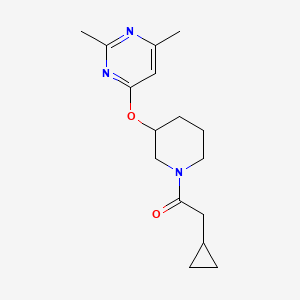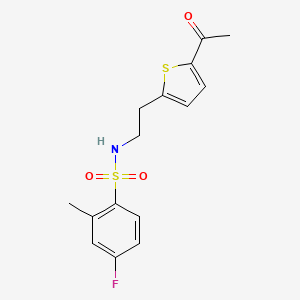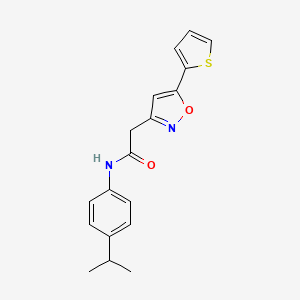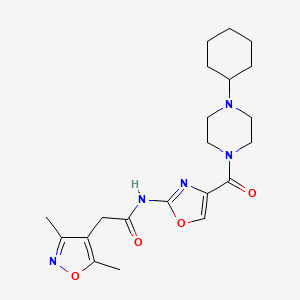
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O3 and its molecular weight is 478.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques and Characteristics : This compound has been a focus in the field of chemical synthesis. Studies explore various synthesis methods and characterize the resulting compounds. For example, the study by Maftei et al. (2013) discusses the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in creating related compounds.
Biological Activities
- Antitumor Activity : The antitumor properties of related compounds have been investigated. For instance, Maftei et al. (2013) demonstrated the potential of synthesized 1,2,4-oxadiazole analogs in exhibiting significant antitumor activity, indicating potential applications in cancer therapy.
Environmental and Agricultural Applications
- Herbicidal Evaluation : Research has also explored the use of related quinazoline-2,4-diones in agriculture. For example, Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for their herbicidal activity, revealing their potential as effective herbicides.
Material Science
- Electron-Transport Materials : In the field of material science, compounds containing quinazoline-2,4-diones have been investigated for their electron-transport properties. For instance, Huang et al. (2006) synthesized derivatives with electron-transport capabilities, suggesting applications in electronic devices.
Molecular Modeling and Theoretical Studies
- Quantum-Mechanical Modeling : Theoretical studies such as those by Hęclik et al. (2017) have utilized quantum-mechanical modeling to understand the behavior and properties of quinazoline derivatives, providing valuable insights for future chemical synthesis and applications.
Medicinal Chemistry
- Synthesis of Bioactive Compounds : The potential for these compounds in medicinal chemistry is highlighted by studies like those of Deady et al. (2003), which synthesize carboxamide derivatives of related compounds and evaluate their cytotoxic activity, indicating their relevance in drug development.
Photoreaction Studies
- Light-Induced Reactions : Photoreaction studies, such as those conducted by He et al. (2021), explore the mechanisms of light-induced reactions in similar compounds, which can be foundational for photodynamic therapy or photosensitive material development.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethyl)benzoyl chloride and sodium azide, followed by cyclization with triethyl orthoformate and acetic anhydride to form the oxadiazole ring.", "Starting Materials": [ "3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione", "4-(trifluoromethyl)benzoyl chloride", "sodium azide", "triethyl orthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione is reacted with 4-(trifluoromethyl)benzoyl chloride and sodium azide in DMF at 80°C to form 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)amino)quinazoline-2,4(1H,3H)-dione.", "Step 2: The resulting intermediate is then cyclized with triethyl orthoformate and acetic anhydride in refluxing toluene to form the oxadiazole ring, yielding 3-phenethyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1357796-47-4 |
Molecular Formula |
C25H17F3N4O3 |
Molecular Weight |
478.431 |
IUPAC Name |
3-(2-phenylethyl)-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)18-9-6-16(7-10-18)21-30-22(35-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |
InChI Key |
XYDNFURRBIKJNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)
![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)
![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)